5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.14 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5 and 7 positions and an ethyl group at the 1 position
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Similar compounds have been found to interact with their targets by binding to active sites, causing conformational changes, and altering the target’s activity .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Its molecular weight (23014) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be normal , suggesting that it may be stable under typical environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1-ethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dechlorinated tetrahydroisoquinoline.
Substitution: Amino or thiol-substituted tetrahydroisoquinoline.
Scientific Research Applications
5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study the effects of chlorine substitution on the biological activity of tetrahydroisoquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ethyl group at the 1 position.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms are at different positions, leading to different chemical properties.
1-Ethyl-1,2,3,4-tetrahydroisoquinoline: Lacks chlorine atoms, resulting in different reactivity and biological activity.
Uniqueness
5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of chlorine atoms and the ethyl group, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds .
Properties
IUPAC Name |
5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c1-2-11-9-5-7(12)6-10(13)8(9)3-4-14-11/h5-6,11,14H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKEOHHGSOBMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248120-00-4 |
Source
|
Record name | 5,7-DICHLORO-1-ETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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